1,2-Dibromobenzene

Description

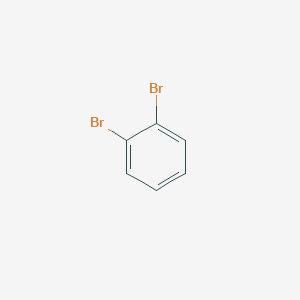

Structure

3D Structure

Properties

IUPAC Name |

1,2-dibromobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2/c7-5-3-1-2-4-6(5)8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQONPSCCEXUXTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022064 | |

| Record name | 1,2-Dibromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow liquid; Not miscible or difficult to mix in water; Melting point = 5-8 deg C; [MSDSonline] | |

| Record name | o-Dibromobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7892 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.13 [mmHg] | |

| Record name | o-Dibromobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7892 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

583-53-9, 26249-12-7 | |

| Record name | 1,2-Dibromobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=583-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dibromobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibromobenzene (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026249127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-DIBROMOBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60643 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,2-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Dibromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibromobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.207 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-dibromobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.645 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-DIBROMOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52K9W7U6EH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 1,2-Dibromobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dibromobenzene, also known as o-dibromobenzene, is a halogenated aromatic hydrocarbon with the chemical formula C₆H₄Br₂.[1] This colorless to pale yellow liquid serves as a versatile building block and intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials.[2][3] Its unique reactivity, stemming from the two adjacent bromine substituents on the benzene ring, allows for its participation in a wide array of chemical transformations, including cross-coupling reactions and the formation of reactive intermediates like benzyne.[3][4] This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its key reactions and purification, tailored for professionals in research and drug development.

Physical Properties of this compound

The physical characteristics of this compound are crucial for its handling, storage, and application in various experimental setups. A summary of its key physical properties is presented in the table below.

| Property | Value | References |

| Molecular Formula | C₆H₄Br₂ | [3][5] |

| Molecular Weight | 235.90 g/mol | [3][6] |

| CAS Number | 583-53-9 | [3][5] |

| Appearance | Clear, colorless to light yellow liquid | [3][7][8] |

| Odor | Strong, pleasant aromatic odor | [9][10] |

| Melting Point | 4 to 7.1 °C (39.2 to 44.8 °F; 277.1 to 280.2 K) | [3][9][11] |

| Boiling Point | 224 to 226 °C (435 to 439 °F; 497 to 499 K) | [3][7][9] |

| Density | 1.956 to 1.994 g/mL at 25 °C | [3][7][11] |

| Solubility | Insoluble in water. Miscible with ethanol, ethyl ether, acetone, chloroform, benzene, and carbon tetrachloride. | [2][9][12] |

| Refractive Index (n²⁰/D) | 1.609 to 1.611 | [3][7][9] |

| Vapor Pressure | 0.1 to 0.13 mmHg at 25 °C | [10][13] |

| Vapor Density | 8.2 (vs air) | [7] |

| Flash Point | 91 to 92 °C (195.8 to 197.6 °F) | [9][13] |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

| Spectrum | Key Features |

| ¹H NMR | (CDCl₃, 300 MHz): δ 7.54 (dd, J=7.9, 1.5 Hz, 2H), 7.08 (dd, J=7.9, 7.5 Hz, 2H) |

| ¹³C NMR | (CDCl₃, 75 MHz): δ 133.5, 131.5, 128.2, 124.0 |

| IR (Infrared) | Major peaks around 3060, 1570, 1440, 1020, 750 cm⁻¹ |

| Mass Spectrum (MS) | m/z (%): 236 (M⁺, 100), 157 (M⁺-Br, 50), 76 (C₆H₄⁺, 80) |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the two bromine atoms on the aromatic ring, making it a valuable precursor for a variety of 1,2-disubstituted benzene derivatives.[1]

Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of complex organic molecules.

-

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with an organoboron compound in the presence of a palladium catalyst and a base to form a C-C bond.

-

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between this compound and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[10]

-

Ullmann Coupling: This reaction allows for the formation of biaryl compounds through the copper-mediated coupling of two molecules of an aryl halide.

Formation of Benzyne

Under strongly basic conditions, this compound can undergo elimination of HBr to form the highly reactive intermediate, benzyne. This intermediate can then be trapped by various nucleophiles or dienes to generate a range of substituted aromatic compounds.

Grignard Reaction

This compound can react with magnesium to form a Grignard reagent, which is a powerful nucleophile for the formation of new carbon-carbon bonds with electrophiles such as aldehydes, ketones, and esters.[4][13]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Synthesis of 3-((2-Bromophenyl)thio)chroman-4-one (Representative Procedure)

This protocol describes a copper-catalyzed C-S cross-coupling reaction, a common transformation for aryl halides like this compound.

Materials:

-

This compound

-

Thiochroman-4-one

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add thiochroman-4-one (1.0 equiv.), copper(I) iodide (0.1 equiv.), and potassium carbonate (2.0 equiv.).

-

Add anhydrous DMF to the flask.

-

Add this compound (1.2 equiv.) to the reaction mixture.

-

Heat the mixture to 120 °C and stir for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-((2-bromophenyl)thio)chroman-4-one.

Synthesis of Isoindolo[2,1-a]quinazolinones via Palladium-Catalyzed Carbonylation (Representative Procedure)

This protocol outlines a palladium-catalyzed carbonylation and cyclization cascade for the synthesis of complex heterocyclic structures from this compound.

Materials:

-

This compound

-

2-Aminobenzylamine

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF)

-

Carbon monoxide (CO) gas

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a high-pressure reactor, combine this compound (1.0 equiv.), 2-aminobenzylamine (1.1 equiv.), palladium(II) acetate (0.05 equiv.), Xantphos (0.1 equiv.), and triethylamine (2.5 equiv.) in anhydrous DMF.

-

Flush the reactor with carbon monoxide gas three times.

-

Pressurize the reactor with carbon monoxide to 10 atm.

-

Heat the reaction mixture to 120 °C and stir for 48 hours.

-

After cooling to room temperature, carefully vent the reactor.

-

Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired isoindolo[2,1-a]quinazolinone.

Purification of this compound by Distillation

This procedure describes the purification of this compound using simple distillation.

Materials:

-

Crude this compound

-

Boiling chips

-

Distillation apparatus (round-bottom flask, distillation head with thermometer, condenser, and receiving flask)

-

Heating mantle

Procedure:

-

Assemble the distillation apparatus in a fume hood. Ensure all glassware is dry.

-

Place the crude this compound and a few boiling chips into the round-bottom flask. The flask should not be more than two-thirds full.[8]

-

Begin heating the flask gently with the heating mantle.

-

Monitor the temperature at the distillation head. The boiling point of this compound is approximately 224-226 °C.[3][7][9]

-

Collect the fraction that distills over within a narrow temperature range (e.g., 223-227 °C).

-

Discard any initial lower-boiling fractions and any high-boiling residue.

-

Allow the apparatus to cool completely before disassembling.

Visualizations

Reaction Workflows and Mechanisms

General Experimental Workflow for a Cross-Coupling Reaction.

Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Logical Pathway for Benzyne Formation and Reaction.

Conclusion

This compound is a cornerstone intermediate in modern organic synthesis, offering a gateway to a vast array of complex molecules with significant applications in medicinal chemistry and material science. A thorough understanding of its physical properties, spectroscopic signatures, and chemical reactivity is paramount for its effective utilization in research and development. This guide has provided a detailed overview of these aspects, supplemented with practical experimental protocols and visual representations of key chemical transformations, to serve as a valuable resource for scientists and professionals in the field.

References

- 1. preprints.org [preprints.org]

- 2. researchgate.net [researchgate.net]

- 3. preprints.org [preprints.org]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Palladium-Catalyzed Selective Carbonylation Reactions of Ortho-Phenylene Dihalides with Bifunctional N,O-Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The synthesis of anticancer sulfonated indolo[2,1-a]isoquinoline and benzimidazo[2,1-a]isoquinolin-6(5H)-ones derivatives via a free radical cascade pathway - PMC [pmc.ncbi.nlm.nih.gov]

o-dibromobenzene CAS number and synonyms

An In-depth Technical Guide to o-Dibromobenzene

This guide provides comprehensive information on o-dibromobenzene, tailored for researchers, scientists, and professionals in drug development. It covers its chemical identity, physical properties, synthesis, and key applications, with a focus on its role in organic synthesis.

Chemical Identity and Synonyms

o-Dibromobenzene, systematically named 1,2-dibromobenzene, is an aryl bromide and one of three isomers of dibromobenzene.[1] It is a colorless liquid at room temperature, though it may appear yellowish when impure.[1] This compound serves as a crucial precursor for many 1,2-disubstituted benzene derivatives.[1][2]

The primary identifier for o-dibromobenzene is its CAS (Chemical Abstracts Service) number, which is 583-53-9 .[1][2][3][4]

Below is a summary of its various identifiers and synonyms.

| Identifier Type | Value |

| CAS Number | 583-53-9 |

| Preferred IUPAC Name | This compound |

| Synonyms | o-Dibromobenzene, ortho-Dibromobenzene, 1,2-Dibromobenzol |

| EC Number | 209-507-3 |

| PubChem CID | 11414 |

| Beilstein Reference | 970241 |

| MDL Number | MFCD00000057 |

| UN Number | 2711 |

Physicochemical Properties

The physical and chemical properties of o-dibromobenzene are summarized in the table below. It is poorly soluble in water but soluble in organic solvents like ethers, alcohols, and aromatic hydrocarbons.[5]

| Property | Value |

| Molecular Formula | C₆H₄Br₂ |

| Molar Mass | 235.906 g·mol⁻¹[1] |

| Appearance | Colorless liquid[1][3] |

| Density | 1.956 g/mL at 25 °C[3][6] |

| Melting Point | 4 - 7.1 °C[1][3][6] |

| Boiling Point | 222 - 226 °C[3][4][6] |

| Refractive Index | n20/D 1.611[3][6] |

| Vapor Density | 8.2 (vs air) |

| Flash Point | 91 °C[4] |

Synthesis of o-Dibromobenzene

The traditional synthesis of o-dibromobenzene involves a two-step diazotization and decomposition reaction starting from o-bromoaniline.[7] This process, however, can result in low yields and purity.[7] An alternative patented method involves the reaction of o-bromoaniline with hydrobromic acid and sodium nitrite, followed by decomposition of the resulting diazonium salt with copper bromide in hydrobromic acid.[7]

Below is a diagram illustrating a common synthetic pathway.

References

An In-depth Technical Guide to the Synthesis and Preparation of 1,2-Dibromobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and preparation of 1,2-dibromobenzene, a key intermediate in organic synthesis and drug discovery. This document details the prevalent synthetic methodologies, including detailed experimental protocols, and presents key quantitative data in a structured format for easy comparison. Furthermore, it includes visualizations of the reaction pathways and experimental workflows to facilitate a deeper understanding of the processes involved.

Introduction

This compound, also known as o-dibromobenzene, is an organobromine compound with the chemical formula C₆H₄Br₂. It is a colorless to pale yellow liquid at room temperature and is immiscible with water but soluble in common organic solvents. Its utility in organic synthesis is significant, serving as a precursor for the formation of various disubstituted benzene derivatives, including pharmaceuticals, agrochemicals, and materials for organic electronics. The primary and most reliable method for its laboratory and industrial-scale synthesis is the Sandmeyer reaction, starting from 2-bromoaniline.

Synthetic Methodologies

The most common and efficient method for the synthesis of this compound is the Sandmeyer reaction. This two-step process involves the diazotization of an aromatic amine followed by the copper-catalyzed substitution of the diazonium group with a bromide.

Sandmeyer Reaction of 2-Bromoaniline

The Sandmeyer reaction provides a reliable pathway to this compound from 2-bromoaniline. The overall reaction proceeds in two main stages:

-

Diazotization: 2-bromoaniline is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid (like hydrobromic acid), at low temperatures (0-5 °C) to form the corresponding diazonium salt.

-

Sandmeyer Reaction: The diazonium salt is then introduced to a solution of copper(I) bromide, which catalyzes the replacement of the diazonium group with a bromide, releasing nitrogen gas and forming this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound.

Detailed Protocol for Sandmeyer Synthesis of this compound

This protocol is a compilation of typical procedures found in the literature.[1][2]

Step 1: Diazotization of 2-Bromoaniline

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 2-bromoaniline and 48% hydrobromic acid.

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite in cold deionized water.

-

Add the sodium nitrite solution dropwise to the aniline mixture over a period of 30-60 minutes, ensuring the internal temperature is maintained between 0 and 5 °C.

-

After the addition is complete, continue to stir the resulting diazonium salt solution for an additional 20-30 minutes at 0-5 °C.

Step 2: Sandmeyer Reaction

-

In a separate large flask, prepare a solution of copper(I) bromide in 48% hydrobromic acid.

-

Heat the copper(I) bromide solution to boiling.

-

Add the cold diazonium salt solution dropwise to the vigorously stirred, hot CuBr solution. Vigorous evolution of nitrogen gas will be observed.

-

Simultaneously, perform steam distillation to co-distill the this compound as it is formed.

-

Continue the steam distillation until no more oily product is collected in the distillate.

Step 3: Work-up and Purification

-

Separate the organic layer from the distillate using a separatory funnel.

-

Wash the organic layer sequentially with water, a dilute sodium hydroxide solution to remove any acidic impurities, and finally with brine.

-

Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or calcium chloride.

-

Filter to remove the drying agent.

-

Purify the crude product by vacuum distillation, collecting the fraction at the appropriate boiling point.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis and properties of this compound.

Table 1: Reaction Conditions and Yields for the Synthesis of this compound

| Parameter | Value/Condition | Reference |

| Starting Material | 2-Bromoaniline | [1] |

| Diazotization Reagents | NaNO₂, 48% HBr | [1] |

| Diazotization Temperature | 0-5 °C | [1][2] |

| Sandmeyer Reagent | Copper(I) Bromide (CuBr) | [1][2] |

| Reaction Temperature | Boiling | [1] |

| Purification Method | Steam distillation followed by vacuum distillation | [1] |

| Reported Yield | Varies, generally good to high yields are expected for Sandmeyer reactions. A patent for a similar process for a substituted bromobenzene reports yields of 80-87%.[3] |

Table 2: Physical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Physical Properties | ||

| Molecular Formula | C₆H₄Br₂ | [4] |

| Molar Mass | 235.90 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.956 g/mL at 25 °C | |

| Melting Point | 4-6 °C | |

| Boiling Point | 224 °C | |

| Refractive Index (n20/D) | 1.611 | |

| Spectroscopic Data | ||

| ¹H NMR (CDCl₃) | δ ~7.60 (m, 2H), ~7.16 (m, 2H) | [5] |

| ¹³C NMR (CDCl₃) | δ 123.5, 128.1, 131.5, 133.4 | [4][6] |

| Mass Spectrum (m/z) | 236 (M⁺), 234, 238 (isotopic peaks for two Br atoms) | [4] |

| IR Spectrum (cm⁻¹) | Key peaks indicative of aromatic C-H and C-Br stretching and bending. | [4] |

Alternative Synthetic Routes

While the Sandmeyer reaction of 2-bromoaniline is the most common method, other theoretical routes exist, though they are often less practical due to issues with selectivity and yield.

-

Direct Bromination of Benzene: The direct bromination of benzene with Br₂ and a Lewis acid catalyst (e.g., FeBr₃) is difficult to control to produce this compound as the major product.[7][8][9][10][11] The reaction tends to favor the formation of bromobenzene and then p-dibromobenzene due to steric hindrance and the directing effects of the first bromine substituent.

-

From o-Phenylenediamine: A two-step process involving the bis-diazotization of o-phenylenediamine followed by a double Sandmeyer reaction is a potential but more complex route.[12]

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is an irritant to the skin, eyes, and respiratory tract. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

The synthesis of this compound is most effectively and reliably achieved through the Sandmeyer reaction of 2-bromoaniline. This method offers good yields and a straightforward procedure, making it suitable for both laboratory and industrial applications. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling the efficient and safe preparation of this important synthetic intermediate.

References

- 1. Page loading... [guidechem.com]

- 2. CN106905105A - A kind of preparation method of o-dibromobenzene - Google Patents [patents.google.com]

- 3. US8088960B2 - Process for the production of substituted bromobenzenes - Google Patents [patents.google.com]

- 4. This compound | C6H4Br2 | CID 11414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,2-Dichlorobenzene(95-50-1) 13C NMR spectrum [chemicalbook.com]

- 6. This compound(583-53-9) 13C NMR [m.chemicalbook.com]

- 7. Bromination of benzene [ch.ic.ac.uk]

- 8. Aromatic Reactivity [www2.chemistry.msu.edu]

- 9. Khan Academy [khanacademy.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Aromatic Reactivity [www2.chemistry.msu.edu]

- 12. Water mediated chemoselective synthesis of 1,2-disubstituted benzimidazoles using o-phenylenediamine and the extended synthesis of quinoxalines - Green Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 1,2-Dibromobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-dibromobenzene, a key aromatic compound with significant applications in organic synthesis and the development of pharmaceuticals and agrochemicals. This document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and its role as a versatile chemical intermediate.

Core Molecular Information

This compound, also known as o-dibromobenzene, is an aryl bromide and one of three isomers of dibromobenzene. Its chemical structure, featuring two bromine atoms on adjacent carbons of a benzene ring, provides a reactive scaffold for various chemical transformations.

| Identifier | Value | Source |

| Chemical Formula | C₆H₄Br₂ | |

| Molecular Weight | 235.90 g/mol | |

| IUPAC Name | This compound | |

| CAS Number | 583-53-9 | |

| Synonyms | o-Dibromobenzene, Benzene, 1,2-dibromo- |

Physicochemical Properties

This compound is a colorless to pale yellow, thick liquid with a pleasant odor. It is immiscible with water but miscible with many organic solvents, including ethanol, ether, acetone, and benzene.

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | |

| Melting Point | 4-8 °C | |

| Boiling Point | 224-226 °C | |

| Density | 1.956 g/mL at 25 °C | |

| Vapor Pressure | 0.13 mmHg | |

| Flash Point | 92 °C (197.6 °F) - closed cup | |

| Refractive Index | n20/D 1.611 |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several methods. A common laboratory-scale synthesis involves the Sandmeyer reaction, starting from o-bromoaniline.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol outlines a generalized procedure for the synthesis of this compound from o-bromoaniline.

-

Diazotization:

-

Dissolve o-bromoaniline in an aqueous solution of hydrobromic acid (HBr).

-

Cool the mixture in an ice bath to below 10 °C.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water while maintaining the low temperature and stirring continuously. This forms the diazonium salt solution.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr and heat it until boiling.

-

Carefully add the previously prepared cold diazonium salt solution to the hot CuBr solution.

-

-

Isolation and Purification:

-

Utilize steam distillation to separate the crude this compound from the reaction mixture.

-

Collect the lower oil layer, which is the crude product.

-

Wash the organic layer with a suitable aqueous solution until neutral (pH 7).

-

Dry the product over an anhydrous drying agent, such as calcium chloride or sodium sulfate.

-

Perform fractional distillation, collecting the fraction at 223-225 °C to obtain pure this compound.

-

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic methods.

Common Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the structure of the molecule by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms.

-

Mass Spectrometry (MS): Often coupled with Gas Chromatography (GC-MS), this technique provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule.

| Spectroscopic Data | Observed Values/Characteristics | Source |

| ¹H NMR | Shift(ppm): 7.60 (A), 7.16 (B) in CDCl₃ | |

| Mass Spectrum | Molecular Ion Peak (M⁺) consistent with a molecular weight of ~236 g/mol , showing a characteristic isotopic pattern for two bromine atoms. | |

| IR Spectrum | Provides a unique fingerprint for the compound, with characteristic peaks for the aromatic C-H and C-Br bonds. |

Applications in Research and Drug Development

This compound is a valuable precursor in the synthesis of a wide range of organic compounds. Its two adjacent bromine atoms can be selectively functionalized, making it a key building block in the development of complex molecules.

-

Pharmaceutical Intermediate: It is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). For instance, it is used in the preparation of isoindoloquinazolinones via palladium-catalyzed carbonylation reactions. The ability to perform selective cross-coupling reactions at the bromine-substituted positions is fundamental in constructing the carbon skeletons of many drug molecules.

-

Agrochemical Synthesis: Similar to its role in pharmaceuticals, it serves as a starting material for the synthesis of new agrochemicals.

-

Organic Synthesis: this compound is widely used in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings to form new carbon-carbon bonds. It is also a precursor for generating highly reactive intermediates like benzynes, which are powerful tools for unique addition reactions.

-

Material Science: The compound plays a role in the development of polymers and liquid crystals, contributing to the creation of materials with specific properties.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

-

Hazards: It can cause skin and eye irritation and may cause respiratory irritation if inhaled. It is also considered a combustible liquid.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a respirator, should be worn when handling this compound.

-

Storage: Store in a cool, well-ventilated area, away from strong oxidizing agents.

An In-depth Technical Guide to Electrophilic Aromatic Substitution on 1,2-Dibromobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of electrophilic aromatic substitution (EAS) reactions on 1,2-dibromobenzene. It details the underlying principles governing the regioselectivity of these reactions and provides available experimental data and protocols for key transformations, including nitration, sulfonation, Friedel-Crafts acylation, and halogenation.

Core Principles: Directing Effects of Substituents

The regiochemical outcome of electrophilic aromatic substitution on a substituted benzene ring is primarily dictated by the electronic properties of the existing substituents. The two bromine atoms in this compound are ortho, para-directing groups. This is due to a combination of two opposing electronic effects:

-

Inductive Effect (-I): As electronegative atoms, bromine atoms withdraw electron density from the aromatic ring through the sigma bond, deactivating the ring towards electrophilic attack compared to benzene.

-

Resonance Effect (+M): The lone pairs of electrons on the bromine atoms can be delocalized into the pi-system of the benzene ring. This resonance donation of electron density partially counteracts the inductive withdrawal and is most effective at the ortho and para positions.

In the case of this compound, the positions ortho and para to each bromine atom are considered. The cumulative effect of both bromine atoms directs incoming electrophiles primarily to the 4- and 5-positions, which are para to one bromine and meta to the other, and ortho to one bromine and meta to the other, respectively. Steric hindrance from the adjacent bromine atoms makes substitution at the 3- and 6-positions (ortho to both bromines) less favorable.

Key Electrophilic Aromatic Substitution Reactions

Nitration

The introduction of a nitro group (-NO2) onto the aromatic ring is a fundamental EAS reaction.

Predicted Regioselectivity: Based on the directing effects of the bromine atoms, the major products of nitration of this compound are expected to be 1,2-dibromo-4-nitrobenzene and 1,2-dibromo-3-nitrobenzene. The formation of dinitro products, such as 1,2-dibromo-4,5-dinitrobenzene, is possible under more forcing conditions but is generally minimized by controlling the reaction temperature.

Experimental Data:

| Product Name | Isomer Distribution |

| 1,2-Dibromo-4-nitrobenzene | Major |

| 1,2-Dibromo-3-nitrobenzene | Minor |

Experimental Protocol: Nitration of Bromobenzene (Adapted for this compound)

This protocol is adapted from the nitration of bromobenzene and should be optimized for this compound.

Materials:

-

This compound

-

Concentrated Nitric Acid (HNO3)

-

Concentrated Sulfuric Acid (H2SO4)

-

95% Ethanol

-

Ice

Procedure:

-

In a reaction flask, carefully prepare a nitrating mixture by adding a specific volume of concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool the mixture in an ice bath.

-

Slowly add this compound dropwise to the stirred nitrating mixture, ensuring the temperature does not exceed 50-55°C. Use an ice-water bath to control the exothermic reaction.

-

After the addition is complete, continue stirring and gently heat the mixture for 15 minutes, maintaining a temperature below 60°C to minimize dinitration.

-

Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing cold water, while stirring.

-

Collect the precipitated crude product by vacuum filtration and wash it with cold water.

-

The separation of isomers can be achieved by fractional crystallization from hot 95% ethanol, where the less soluble para isomer (1,2-dibromo-4-nitrobenzene) is expected to crystallize first upon cooling.[1] Further purification of the more soluble ortho isomer may require column chromatography.[1]

Logical Relationship of Nitration Pathway

References

Introduction to the NMR Spectroscopy of 1,2-Dibromobenzene

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1,2-Dibromobenzene

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document presents quantitative spectral data, detailed experimental protocols, and visualizations of the underlying spin system and experimental workflow.

This compound (o-dibromobenzene) is a disubstituted aromatic compound with the chemical formula C₆H₄Br₂. Due to its plane of symmetry, the four aromatic protons are chemically equivalent in pairs, as are the six carbon atoms. However, the protons are not magnetically equivalent, giving rise to a complex second-order ¹H NMR spectrum. Understanding these spectral features is crucial for the accurate identification and characterization of this and similar molecules.

¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is a classic example of an AA'BB' spin system. The two protons adjacent to the bromine atoms (H3 and H6) are chemically equivalent, as are the two central protons (H4 and H5). However, the coupling constant between an ortho proton and a meta proton on the same side of the molecule (e.g., J₃₄) is different from the coupling constant between an ortho proton and a meta proton across the plane of symmetry (e.g., J₃₅). This magnetic non-equivalence results in a complex, multi-line pattern rather than simple doublets or triplets.

Quantitative ¹H NMR Data

The following table summarizes the chemical shifts (δ) and coupling constants (J) for this compound, as reported in the literature.

| Parameter | Value (ppm or Hz) | Solvent | Spectrometer Frequency | Reference |

| δ(A) (H3, H6) | 7.544 ppm | CCl₄ | 300 MHz | [1] |

| δ(B) (H4, H5) | 7.079 ppm | CCl₄ | 300 MHz | [1] |

| J(A,A') (J₃,₆) | 0.30 Hz | CCl₄ | 300 MHz | [1] |

| J(A,B) (J₃,₄/J₅,₆) | 7.97 Hz | CCl₄ | 300 MHz | [1] |

| J(A,B') (J₃,₅/J₄,₆) | 1.50 Hz | CCl₄ | 300 MHz | [1] |

| J(B,B') (J₄,₅) | 7.46 Hz | CCl₄ | 300 MHz | [1] |

| δ(A) | 7.60 ppm | CDCl₃ | 89.56 MHz | [1] |

| δ(B) | 7.16 ppm | CDCl₃ | 89.56 MHz | [1] |

¹³C NMR Spectrum of this compound

Due to the molecule's symmetry, the ¹³C NMR spectrum of this compound displays three distinct signals corresponding to the three pairs of chemically equivalent carbon atoms: the two bromine-bearing carbons (C1, C2), the two carbons ortho to the bromines (C3, C6), and the two carbons meta to the bromines (C4, C5).

Quantitative ¹³C NMR Data

The table below presents the assigned chemical shifts for the carbon atoms in this compound.

| Carbon Atom | Chemical Shift (δ) in ppm | Reference |

| C1, C2 | 124.5 | [2] |

| C3, C4 | 133.8 | [2] |

| C5, C6 | 129.9 | [2] |

Experimental Protocols

The following protocols provide a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of liquid aromatic compounds such as this compound.

Sample Preparation

-

Sample Purity : Ensure the this compound sample is of high purity to avoid signals from contaminants.

-

Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) and carbon tetrachloride (CCl₄) are common choices for nonpolar aromatic compounds.

-

Concentration :

-

For ¹H NMR, prepare a solution by dissolving 5-25 mg of this compound in 0.6-0.7 mL of the deuterated solvent.[3]

-

For ¹³C NMR, a higher concentration is required due to the lower natural abundance of the ¹³C isotope. A saturated solution, or one containing 50-100 mg of the sample in 0.7 mL of solvent, is recommended to reduce acquisition time.[3]

-

-

Filtration : To ensure magnetic field homogeneity and sharp spectral lines, filter the sample solution through a Pasteur pipette with a small plug of glass wool into a clean, dry 5 mm NMR tube. This removes any suspended solid particles.

-

Internal Standard : For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added to the solvent. However, referencing to the residual solvent peak is also a common practice.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation : The spectra should be recorded on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Locking and Shimming : Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition Parameters :

-

Pulse Sequence : A standard single-pulse experiment is typically used.

-

Spectral Width : Set a spectral width that encompasses the aromatic region (e.g., 0-10 ppm).

-

Number of Scans : For a sufficiently concentrated sample, 8 to 16 scans are usually adequate.

-

Relaxation Delay : A relaxation delay of 1-2 seconds is generally sufficient.

-

-

¹³C NMR Acquisition Parameters :

-

Pulse Sequence : A proton-decoupled single-pulse experiment (e.g., zgpg30) is standard.

-

Spectral Width : A typical spectral width for aromatic compounds is 0-200 ppm.

-

Number of Scans : A significantly larger number of scans is required compared to ¹H NMR, often ranging from several hundred to several thousand, depending on the sample concentration.

-

Relaxation Delay : A relaxation delay of 2 seconds is a good starting point.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift axis using the internal standard or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

-

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Caption: Molecular structure and proton coupling relationships in this compound leading to an AA'BB' spectrum.

Caption: A generalized workflow for obtaining and processing NMR spectra of small molecules.

References

A Technical Guide to the Mass Spectrometry and Infrared Spectroscopy of 1,2-Dibromobenzene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometric and infrared spectroscopic characteristics of 1,2-dibromobenzene. It includes detailed data analysis, experimental methodologies, and visual representations of fragmentation pathways and experimental workflows to support research and development activities.

Mass Spectrometry Analysis

Mass spectrometry of this compound is characterized by a distinct isotopic pattern due to the presence of two bromine atoms. Bromine has two stable isotopes, 79Br and 81Br, which are of almost equal abundance. This results in a characteristic M, M+2, and M+4 molecular ion cluster with an approximate intensity ratio of 1:2:1. The molecular weight of this compound is 235.9 g/mol .[1][2]

The electron ionization (EI) mass spectrum exhibits a prominent molecular ion region and several key fragment ions. The base peak is typically the M+2 peak at m/z 236.[3] Subsequent fragmentation involves the loss of bromine atoms and the benzene ring, leading to characteristic daughter ions.

Data Presentation: Mass Spectrometry

| m/z | Proposed Fragment | Relative Intensity (%) | Notes |

| 234 | [C6H479Br2]+ | 50.9 | Molecular ion (M) |

| 236 | [C6H479Br81Br]+ | 100.0 | Molecular ion (M+2), Base Peak |

| 238 | [C6H481Br2]+ | 49.0 | Molecular ion (M+4) |

| 155 | [C6H479Br]+ | 39.0 | Loss of one 81Br radical |

| 157 | [C6H481Br]+ | 38.5 | Loss of one 79Br radical |

| 76 | [C6H4]+ | 23.4 | Phenyl cation |

| 75 | [C6H3]+ | 33.9 | Loss of a hydrogen from the phenyl cation |

| 74 | [C6H2]+ | 14.9 | Further fragmentation of the benzene ring |

| 50 | [C4H2]+ | 25.5 | Fragmentation of the benzene ring |

Note: Relative intensities are sourced from ChemicalBook and may vary slightly depending on the instrument and experimental conditions.[1]

Fragmentation Pathway

The fragmentation of this compound upon electron ionization can be visualized as a series of dissociation steps. The initial event is the formation of the molecular ion, which then undergoes subsequent losses of bromine radicals and further fragmentation of the aromatic ring.

Caption: Fragmentation pathway of this compound in mass spectrometry.

Infrared Spectroscopy Analysis

The infrared (IR) spectrum of this compound provides valuable information about its molecular structure, particularly the vibrations of the aromatic ring and the carbon-bromine bonds. The spectrum is typically recorded in the 4000-400 cm-1 region.[4]

Key characteristic absorption bands include C-H stretching vibrations of the aromatic ring, C-C stretching vibrations within the ring, and C-Br stretching vibrations. The substitution pattern on the benzene ring also influences the out-of-plane C-H bending vibrations, which can be diagnostic.

Data Presentation: Infrared Spectroscopy

| Wavenumber (cm-1) | Intensity | Vibrational Mode Assignment |

| ~3060 | Medium | Aromatic C-H Stretch |

| ~1570 | Medium | Aromatic C=C Stretch |

| ~1440 | Strong | Aromatic C=C Stretch |

| ~1020 | Strong | In-plane C-H Bend |

| ~750 | Strong | Out-of-plane C-H Bend (ortho-disubstituted) |

| ~670 | Medium-Strong | C-Br Stretch |

Note: These are approximate values and the exact peak positions and intensities can vary. The assignments are based on established correlations for substituted benzenes.

Experimental Protocols

Mass Spectrometry (Gas Chromatography-Mass Spectrometry - GC-MS)

A common method for analyzing this compound is through Gas Chromatography-Mass Spectrometry (GC-MS).

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or hexane.

-

Gas Chromatography:

-

Injection: A small volume (e.g., 1 µL) of the sample solution is injected into the GC inlet, which is heated to ensure rapid vaporization.

-

Separation: The vaporized sample is carried by an inert carrier gas (e.g., helium) through a capillary column (e.g., a non-polar column like DB-5ms). The column temperature is programmed to ramp up, allowing for the separation of the analyte from any impurities.

-

-

Mass Spectrometry:

-

Ionization: As the this compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is typically used, with a standard electron energy of 70 eV.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

-

Infrared Spectroscopy (Attenuated Total Reflectance - ATR-FTIR)

Attenuated Total Reflectance (ATR) is a convenient technique for obtaining the IR spectrum of a liquid sample like this compound.

Methodology:

-

Instrument Setup: The FTIR spectrometer is equipped with an ATR accessory, which typically contains a crystal (e.g., diamond or zinc selenide). A background spectrum of the clean, empty ATR crystal is collected.

-

Sample Application: A small drop of this compound is placed directly onto the ATR crystal.

-

Spectrum Acquisition: The IR beam is directed through the ATR crystal, where it undergoes total internal reflection. At the point of reflection, an evanescent wave extends a short distance into the sample, where it can be absorbed at specific wavelengths corresponding to the vibrational modes of the molecule. The attenuated IR beam is then directed to the detector.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum of this compound.

Experimental Workflow

The general workflow for the spectroscopic analysis of this compound involves sample preparation followed by data acquisition and analysis using the respective spectroscopic techniques.

Caption: General experimental workflow for MS and IR analysis.

References

An In-depth Technical Guide on the Reactivity and Electronic Effects of 1,2-Dibromobenzene

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dibromobenzene is a pivotal halogenated aromatic compound, serving as a versatile precursor and building block in a multitude of synthetic applications. Its unique electronic properties and reactivity profile, governed by the presence of two adjacent bromine atoms, make it an indispensable tool in modern organic synthesis, particularly in the fields of pharmaceuticals, agrochemicals, and materials science.[1][2][3][4][5] This technical guide provides a comprehensive examination of the electronic effects influencing the reactivity of this compound and details its utility in key chemical transformations, including palladium-catalyzed cross-coupling reactions, directed ortho-metalation, and benzyne formation. Detailed experimental protocols and quantitative data are presented to facilitate practical application in a research and development setting.

Physicochemical and Spectroscopic Properties

This compound, also known as o-dibromobenzene, is a colorless to pale yellow liquid at room temperature.[6] Its physical and chemical properties are foundational to its application in various synthetic contexts.[3] The compound is insoluble in water but soluble in common organic solvents like ether, ethanol, and benzene.[3][7]

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄Br₂ | [3][8] |

| Molecular Weight | 235.90 g/mol | [3][8] |

| CAS Number | 583-53-9 | [3][8] |

| Appearance | Colorless to pale yellow liquid | [3][6] |

| Density | 1.956 g/mL at 25 °C | [8] |

| Melting Point | 4-6 °C | [3][8] |

| Boiling Point | 224 °C | [8] |

| Refractive Index (n20/D) | 1.611 | [8] |

| ¹H NMR (CDCl₃) | δ ~7.60 (m, 2H), ~7.16 (m, 2H) | [9][10] |

| ¹³C NMR | Shifts at ~133.5, 131.5, 128.0, 125.0 ppm | [6] |

| Mass Spectrum (m/z) | Major peaks at 236, 234, 157, 155, 76 | [6][11] |

Electronic Effects of Bromine Substituents

The reactivity of the benzene ring in this compound is dictated by the electronic contributions of the two bromine atoms. These contributions are a delicate balance of two opposing effects: the inductive effect and the resonance effect.[12][13]

-

Inductive Effect (-I): Bromine is more electronegative than carbon, causing it to withdraw electron density from the benzene ring through the sigma (σ) bond.[13][14] This effect is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution compared to unsubstituted benzene.[13][15]

-

Resonance Effect (+R): The lone pairs of electrons on the bromine atoms can be delocalized into the pi (π) system of the benzene ring.[14][15] This effect donates electron density to the ring, specifically at the ortho and para positions.[12][15]

For halogens, the strong electron-withdrawing inductive effect outweighs the weaker electron-donating resonance effect, leading to an overall deactivation of the aromatic ring.[13][16] However, the resonance effect, though weaker, dictates the regioselectivity of electrophilic substitution by enriching the electron density at the ortho and para positions relative to the meta position.[13][15] This makes halogens unique as ortho-, para-directing deactivators.[14][15]

Key Reactivity Pathways and Applications

This compound is a versatile substrate for a variety of powerful synthetic transformations that are cornerstones of modern medicinal and materials chemistry.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bonds of this compound are ideal handles for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1][4] These reactions are fundamental to the construction of complex molecular architectures found in many drug molecules.[4]

Suzuki-Miyaura Coupling: This reaction couples this compound with an organoboron species (boronic acid or ester) to form a C-C bond.[17] By carefully controlling reaction conditions, either mono- or di-arylation can be achieved.[18]

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | C6H4Br2 | CID 11414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. This compound(583-53-9) 1H NMR [m.chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 16.4 Substituent Effects in Electrophilic Substitutions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. www1.lasalle.edu [www1.lasalle.edu]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of 1,2-Dibromobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,2-dibromobenzene in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide summarizes the available qualitative and semi-quantitative information. Furthermore, a detailed experimental protocol for the accurate determination of solubility is provided for laboratory applications requiring precise measurements.

Core Topic: Solubility Profile of this compound

This compound (C₆H₄Br₂), an ortho-substituted aryl halide, is a colorless to light yellow liquid at room temperature. Its molecular structure, characterized by a nonpolar benzene ring and two polar bromine substituents, dictates its solubility behavior. Following the principle of "like dissolves like," this compound is generally miscible with or soluble in a wide range of non-polar and polar organic solvents. Conversely, it is practically insoluble in water.

Data Presentation: Qualitative and Semi-Quantitative Solubility of this compound

The following tables summarize the available solubility data for this compound in common organic solvents. The data is primarily qualitative, with one semi-quantitative value found in the literature.

Table 1: Qualitative Solubility of this compound in Organic Solvents

| Solvent | Chemical Formula | Qualitative Solubility | Citation |

| Ethanol | C₂H₅OH | Miscible | [1] |

| Ethyl Ether | (C₂H₅)₂O | Miscible | [1] |

| Acetone | (CH₃)₂CO | Miscible | [1] |

| Benzene | C₆H₆ | Miscible | [1] |

| Chloroform | CHCl₃ | Miscible | [1] |

| Acetic Acid | CH₃COOH | Miscible | [1] |

| Petroleum Ether | - | Miscible | [1] |

| Carbon Tetrachloride | CCl₄ | Miscible | [2] |

Note: "Miscible" indicates that the substances will mix in all proportions, forming a homogeneous solution.

Table 2: Semi-Quantitative and Quantitative Solubility of this compound

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Citation |

| Ethanol | C₂H₅OH | Soluble in 70 parts ethanol | Not Specified | [3] |

| Water | H₂O | 0.075 g/L | Not Specified | [4][5] |

Experimental Protocols: Determination of Solubility

For research and development requiring precise solubility values, the following experimental protocol, adapted from the widely recognized shake-flask method, is recommended.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed glass ampoules

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent and solute)

Methodology:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a series of scintillation vials. The presence of undissolved this compound is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient duration (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until a constant concentration is observed.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the collected supernatant through a chemically compatible syringe filter into a volumetric flask to remove any undissolved microparticles.

-

-

Analysis:

-

Dilute the filtered saturated solution to a suitable concentration with the same solvent.

-

Quantify the concentration of this compound in the diluted sample using a pre-calibrated GC or HPLC method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Data Calculation and Reporting:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

-

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

References

- 1. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. This compound 99% cas 583-53-9 | Theorem Chemical [m.theoremchem.com]

- 3. Dibromobenzene - Wikipedia [en.wikipedia.org]

- 4. chemwhat.com [chemwhat.com]

- 5. This compound CAS#: 583-53-9 [m.chemicalbook.com]

An In-depth Technical Guide to the Safety, Toxicity, and Handling of 1,2-Dibromobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, toxicity, and proper handling procedures for 1,2-dibromobenzene (o-dibromobenzene), a halogenated aromatic compound utilized as a solvent and an intermediate in the synthesis of pharmaceuticals and other organic compounds.[1] Adherence to stringent safety protocols is imperative due to its potential health hazards.

Physicochemical and Toxicological Properties

A summary of the key physical, chemical, and toxicological data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 583-53-9 | [1] |

| Molecular Formula | C₆H₄Br₂ | [1] |

| Molecular Weight | 235.90 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 224-225 °C | [2] |

| Melting Point | 7.1 °C | [2] |

| Density | 1.9940 g/cm³ | [2] |

| Vapor Density | 8.2 (vs air) | [3] |

| Water Solubility | Insoluble | [4] |

| log P (Octanol-Water Partition Coefficient) | 3.64 | [4] |

Table 2: Toxicological Data for this compound

| Parameter | Value | Species | Route | Reference(s) |

| LD₅₀ (Lethal Dose, 50%) | 2250 mg/kg | Rat | Oral | [4] |

| LD₅₀ (Lethal Dose, 50%) | 900 mg/kg | Mouse | Intraperitoneal | [4] |

| LC₅₀ (Lethal Concentration, 50%) | 3.35 - 4.89 mg/L | Pimephales promelas (fathead minnow) | 96-hour flow-through | [4] |

Table 3: Hazard Classifications and Statements

| Classification | Hazard Statement | GHS Pictogram | Reference(s) |

| Skin Corrosion/Irritation, Category 2 | H315: Causes skin irritation | GHS07: Exclamation mark | [1] |

| Serious Eye Damage/Eye Irritation, Category 2 | H319: Causes serious eye irritation | GHS07: Exclamation mark | [1] |

| Specific Target Organ Toxicity (Single Exposure), Category 3 | H335: May cause respiratory irritation | GHS07: Exclamation mark | [1] |

| Hazardous to the Aquatic Environment, Long-term Hazard, Category 2 | H411: Toxic to aquatic life with long lasting effects | GHS09: Environment | [1] |

Metabolic Activation and Toxicity Pathway

The toxicity of this compound is primarily attributed to its metabolic activation in the liver. The proposed pathway involves two main phases: bioactivation by Cytochrome P450 enzymes and subsequent detoxification or covalent binding of reactive metabolites.

Cytochrome P450-Mediated Bioactivation

This compound is metabolized by Cytochrome P450 (CYP) enzymes, particularly isoforms in the CYP1A, CYP2B, and CYP2E subfamilies, which are known to metabolize aromatic hydrocarbons.[4][5][6] This process leads to the formation of a highly reactive electrophilic intermediate, this compound-3,4-oxide (an epoxide).[7][8]

Glutathione Conjugation and Depletion

The reactive epoxide can be detoxified through conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).[9][10] This forms a water-soluble and less toxic mercapturic acid derivative that can be excreted.[11] However, high doses of this compound can overwhelm this detoxification pathway, leading to a significant depletion of hepatic GSH levels.[12]

Covalent Binding and Oxidative Stress

When GSH is depleted, the reactive epoxide is free to covalently bind to cellular macromolecules, including proteins and nucleic acids.[1] This binding can disrupt cellular function and lead to cytotoxicity. Furthermore, the metabolism of the epoxide can lead to the formation of bromophenols and catechols, which can undergo further redox cycling to produce reactive oxygen species (ROS), inducing oxidative stress.[7][13] This oxidative stress can cause lipid peroxidation, damage to mitochondria, and ultimately lead to cell death through necrosis or apoptosis.[14][15][16]

The following diagram illustrates the proposed metabolic and toxicity pathway of this compound.

Experimental Protocols

The following are representative protocols for assessing the toxicity of this compound. These should be adapted based on specific experimental needs and institutional guidelines.

In Vitro Cytotoxicity Assay in HepG2 Cells

This protocol outlines a method to assess the cytotoxicity of this compound using the human hepatoma cell line HepG2, a common model for in vitro hepatotoxicity studies.[17][18][19][20][21]

Workflow Diagram:

Methodology:

-

Cell Culture: Maintain HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.[18]

-

Cell Seeding: Seed HepG2 cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to attach overnight.[21]

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Make serial dilutions to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.5% (v/v).[21]

-

Cell Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

-

Incubation: Incubate the plates for 24, 48, or 72 hours.[21]

-

Cytotoxicity Assessment (MTT Assay):

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

In Vivo Hepatotoxicity Study in Mice

This protocol describes a general procedure for evaluating the hepatotoxicity of this compound in a rodent model.[12][22]

Workflow Diagram:

Methodology:

-

Animals: Use male Balb/c mice (8-10 weeks old). Acclimatize the animals for at least one week before the experiment.

-

Dosing: Administer a single intraperitoneal (i.p.) dose of this compound dissolved in a suitable vehicle like corn oil.[12] Dose levels should be determined from range-finding studies. A control group should receive the vehicle only.

-

Observation: Monitor the animals for clinical signs of toxicity and mortality at regular intervals.

-

Sample Collection: At predetermined time points (e.g., 24, 48, 72 hours) after dosing, anesthetize the animals and collect blood via cardiac puncture. Euthanize the animals and immediately excise the liver.

-

Biochemical Analysis:

-

Use the collected blood to prepare serum and measure the activity of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

-

Homogenize a portion of the liver tissue to measure glutathione (GSH) levels using methods like the DTNB/GR enzyme recycling assay.[2][23][24]

-

-

Histopathological Examination:

-

Fix a portion of the liver in 10% neutral buffered formalin.

-

Process the fixed tissue, embed in paraffin, and section.

-

Stain the sections with hematoxylin and eosin (H&E).

-

Examine the slides under a microscope for pathological changes such as necrosis, inflammation, and fatty degeneration.[7][25][26][27][28]

-

Analytical Methods for Metabolite Detection

The primary metabolites of this compound are bromophenols and mercapturic acids, which can be detected in urine.

Methodology (Urine Analysis):

-

Sample Preparation: Collect urine samples from treated animals. For the analysis of bromophenols, an acid hydrolysis step is required to release the conjugated forms.[29]

-

Extraction: Perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate the metabolites.[30]

-

Analysis: Analyze the extracted samples using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with UV or fluorescence detection.[11][29][31][32]

Safe Handling and Disposal

Due to its hazardous nature, strict adherence to safety protocols is essential when handling this compound.[23]

Table 4: Personal Protective Equipment (PPE) and Handling Guidelines

| Category | Recommendation | Reference(s) |

| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood. | [23] |

| Eye/Face Protection | Wear chemical safety goggles and a face shield. | [23] |

| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. | [23] |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge. | [23] |

| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. | [4] |

| Spill Management | Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. | [4] |

| Disposal | Dispose of as hazardous waste in accordance with local, state, and federal regulations. Halogenated organic waste must be segregated from non-halogenated waste. | [23] |

Conclusion

This compound is a valuable chemical intermediate, but it poses significant health risks, primarily hepatotoxicity, due to its metabolic activation into reactive intermediates. Researchers, scientists, and drug development professionals must have a thorough understanding of its toxicological profile and adhere to strict safety and handling protocols to minimize exposure and ensure a safe working environment. The experimental protocols provided in this guide offer a framework for assessing the toxicity of this compound and can be adapted for specific research needs.

References

- 1. Site-specific Arylation of Rat Glutathione S-Transferase A1 and A2 by Bromobenzene Metabolites in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methods for the Determination of Plasma or Tissue Glutathione Levels | Springer Nature Experiments [experiments.springernature.com]

- 3. m.youtube.com [m.youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. Cytochromes P450 in benzene metabolism and involvement of their metabolites and reactive oxygen species in toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Drug Metabolism by CYP450 Enzymes - Proteopedia, life in 3D [proteopedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Bromobenzene epoxidation leading to binding on macromolecular protein sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glutathione S-transferase - Wikipedia [en.wikipedia.org]

- 10. Expression of Two Glutathione S-Transferase Genes in the Yeast Issatchenkia orientalis Is Induced by o-Dinitrobenzene during Cell Growth Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Hepatotoxicity of brominated benzenes: relationship between chemical structure and hepatotoxic effects in acute intoxication of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Investigating the effects of co-exposure to noise and benzene on serum oxidative stress in rat - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 1,3-Dinitrobenzene Induces Age- and Region-Specific Oxidation to Mitochondria-Related Proteins in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The role of mitochondrial injury in bromobenzene and furosemide induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. reframeDB [reframedb.org]

- 18. tripod.nih.gov [tripod.nih.gov]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. japsonline.com [japsonline.com]

- 21. besjournal.com [besjournal.com]